3-Bromo-5-iodo-2,4,6-trimethylpyridine
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Overview
Description
3-Bromo-5-iodo-2,4,6-trimethylpyridine is a chemical compound with the molecular formula C8H9BrIN. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, and three methyl groups at the 2nd, 4th, and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-2,4,6-trimethylpyridine typically involves halogenation reactions. One common method is the bromination of 2,4,6-trimethylpyridine followed by iodination. The reaction conditions often require the use of solvents such as dichloromethane and reagents like phosphorus tribromide and iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2,4,6-trimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-iodo-2,4,6-trimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-2,4,6-trimethylpyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4,6-trimethylpyridine
- 5-Bromo-2-iodopyridine
- 5-Bromo-2-iodopyrimidine
Uniqueness
3-Bromo-5-iodo-2,4,6-trimethylpyridine is unique due to the presence of both bromine and iodine atoms in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This dual halogenation makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
3-bromo-5-iodo-2,4,6-trimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMZUONVCVXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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